Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride is a chemical compound with a molecular weight of 211.69 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride typically involves the reaction of methyl 3-isopropoxy-2-(methylamino)propanoate with hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 2-(methylamino)-3-(propan-2-yloxy)propanoate hydrochloride
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
Uniqueness
Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its isopropoxy group and amino functionality make it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
methyl 2-amino-3-(2-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)17-12-7-5-4-6-10(12)8-11(14)13(15)16-3;/h4-7,9,11H,8,14H2,1-3H3;1H |
InChI Key |
RIZRCSNPOPTNNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CC(C(=O)OC)N.Cl |
Origin of Product |
United States |
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